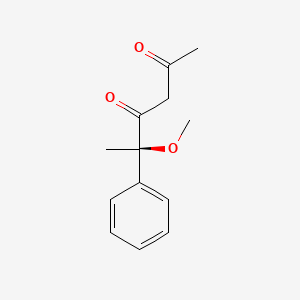
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- is an organic compound with the molecular formula C₁₃H₁₆O₃. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-hexanedione and phenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.
Chiral Resolution: To obtain the (5R)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or separation methods such as chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modifying Biomolecules: Reacting with biomolecules such as proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-: The (5S)-enantiomer of the compound.
2,4-Hexanedione: The parent compound without the methoxy and phenyl groups.
5-Methoxy-5-phenyl-2,4-pentanedione: A similar compound with a different carbon chain length.
Uniqueness
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- is unique due to its specific chiral configuration and the presence of both methoxy and phenyl groups
Properties
CAS No. |
832688-51-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(5R)-5-methoxy-5-phenylhexane-2,4-dione |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m1/s1 |
InChI Key |
SZQCEJPBOQESCL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)CC(=O)[C@@](C)(C1=CC=CC=C1)OC |
Canonical SMILES |
CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















